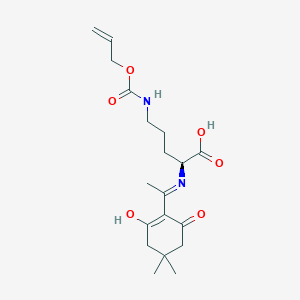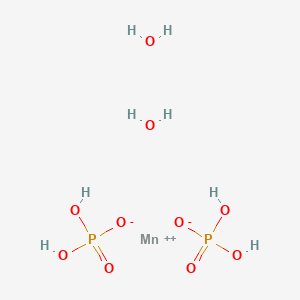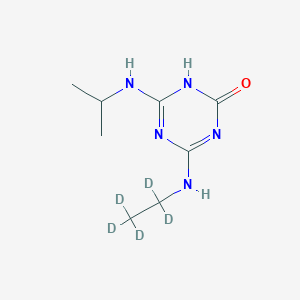
Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine
Overview
Description
“Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine” is a quasi-orthogonally-protected Lys derivative . It is a white to off-white powder and is used as a biochemical reagent .
Synthesis Analysis
The synthesis of this compound involves the reaction of the LAA moiety with 2-acetyldimedone in the presence of triethylamine in refluxing ethanol . The N-Dde group is stable to both acidic and some basic conditions, and its facile removal by hydrazine or hydroxylamine has led to its successful incorporation into many solid-phase methodologies .Molecular Structure Analysis
The molecular formula of this compound is C31H36N2O6 . Its molecular weight is 532.637 g/mol . The IUPAC name is (2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid .Chemical Reactions Analysis
The Fmoc group can be removed selectively by treatment with piperidine; the Dde group is cleaved with 2% hydrazine in DMF . The conjugation of a drug with one or more lipoamino acids (LAAs; 2-aminoalkanoic acids; e.g. 3) can impart upon the drug steric protection from enzymatic degradation, increased lipophilicity, increased passive membrane diffusion and therefore may improve drug bioavailability .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . Its molecular weight is 532.637 g/mol . The water content is less than 1% as determined by Karl Fischer Titration .Scientific Research Applications
Drug Conjugation
The compound can be used in the conjugation of drugs with lipoamino acids (LAAs). This can impart upon the drug steric protection from enzymatic degradation, increased lipophilicity, and increased passive membrane diffusion, which may improve drug bioavailability .
Peptide Conjugation
Many promising conjugates are peptides . The compound can be used to introduce the LAA moiety into a peptide .
Solid-Phase Peptide Synthesis
The compound is compatible with the popular 9-fluorenylmethoxycarbonyl (Fmoc) strategy of solid-phase peptide synthesis .
Stability under Various Conditions
The compound has shown stability to both acidic and some basic conditions , which makes it suitable for various chemical reactions and processes.
Facile Removal
The compound can be easily removed by hydrazine or hydroxylamine , which can be beneficial in many chemical synthesis processes.
Synthesis of Glycolipopeptides
The compound has been used in the synthesis of glycolipopeptides by Fmoc-chemistry .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-5-9-27-18(26)20-8-6-7-13(17(24)25)21-12(2)16-14(22)10-19(3,4)11-15(16)23/h5,13,22H,1,6-11H2,2-4H3,(H,20,26)(H,24,25)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKPVWVZQMJXKL-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801115894 | |
| Record name | L-Ornithine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N5-[(2-propen-1-yloxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-ngamma-allyloxycarbonyl-l-ornitine | |
CAS RN |
1423017-98-4 | |
| Record name | L-Ornithine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N5-[(2-propen-1-yloxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801115894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B1436797.png)
![Methyl (41S,12S,13AS)-13A-ethyl-12-hydroxy-8-methoxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1436799.png)




![(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-Difluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1436805.png)




![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)

![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1436820.png)